molecular formula C14H13NO B3054105 N-(3-methylphenyl)benzamide CAS No. 582-77-4

N-(3-methylphenyl)benzamide

Cat. No.: B3054105
CAS No.: 582-77-4
M. Wt: 211.26 g/mol
InChI Key: PDEGMQCBLXQVLD-UHFFFAOYSA-N
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Description

N-(3-methylphenyl)benzamide, also known as 3'-methylbenzanilide, is a benzamide derivative with the molecular formula C14H13NO and a molecular weight of 211.26 g/mol . This compound is provided for research use only and is not intended for diagnostic, therapeutic, or personal use. In scientific research, this compound has been widely used as a model compound in crystallography and structural chemistry studies to understand the effects of substituents on molecular conformation and crystal packing in benzanilide derivatives . Single-crystal X-ray diffraction analysis reveals that its asymmetric unit can contain multiple independent molecules. The structure is characterized by a non-planar conformation where the two aromatic rings are twisted significantly relative to the central amide group, with dihedral angles ranging from approximately 70.6° to 74.2° between them . The crystal structure is stabilized by intermolecular N—H···O hydrogen bonds, which link the molecules into chains . The compound has a predicted density of 1.144 g/cm³ and a boiling point of 265.3°C at 760 mmHg . Synonyms for this compound include m-Benzotoluidide, 3-Methylbenzanilide, and N-Benzoyl-m-toluidine . Researchers are advised to consult the relevant safety data sheet for proper handling and storage procedures.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(3-methylphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO/c1-11-6-5-9-13(10-11)15-14(16)12-7-3-2-4-8-12/h2-10H,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDEGMQCBLXQVLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60206945
Record name 3'-Methylbenzanilide
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Molecular Weight

211.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

582-77-4
Record name N-(3-Methylphenyl)benzamide
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Record name 3'-Methylbenzanilide
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Record name m-Benzotoluidide
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Synthetic Methodologies and Chemical Transformations of N 3 Methylphenyl Benzamide

Established Synthetic Pathways for N-(3-methylphenyl)benzamide and Analogues

The synthesis of this compound and related compounds is primarily achieved through well-established chemical reactions, including acylation and innovative photolytic methods.

Acylation Reactions in Benzamide (B126) Synthesis

The most common and direct method for synthesizing this compound is the acylation of m-toluidine (B57737) with benzoyl chloride. rsc.orgbiosynth.com This reaction, a classic example of nucleophilic acyl substitution, involves the nitrogen atom of the amine attacking the electrophilic carbonyl carbon of the acyl chloride. An iron-mediated approach has been developed for the synthesis of N-aryl amides from nitroarenes and acyl chlorides, providing a high-yield pathway. For instance, the reaction of 1-methyl-3-nitrobenzene with benzoyl chloride using this method produces N-(m-tolyl)benzamide with a high yield. rsc.org

Another established route involves the reaction of benzaldoxime (B1666162) with iodobenzene (B50100) in the presence of a copper ferrite (B1171679) nanoparticle catalyst, which also yields N-aryl amides. rsc.org While this is a more general method, it represents the versatility of acylation-based strategies. A notable example for a closely related analogue is the selective acylation of 4-methylbenzene-1,3-diamine with benzoic anhydride, which is a key step in producing N-(3-Amino-4-methylphenyl)benzamide. researchgate.net

Table 1: Synthesis of N-(m-Tolyl)benzamide via Acylation

Reactants Catalyst/Reagents Conditions Yield Reference
1-Methyl-3-nitrobenzene, Benzoyl Chloride Iron, H₂O 60°C, 36h 85% rsc.org

This interactive table summarizes key data from studies on the acylation synthesis of N-(m-Tolyl)benzamide.

Photolytic Approaches to Benzamide Derivatives (e.g., from oxazolinone ring systems)

Photochemical reactions offer an alternative pathway to benzamide derivatives. The photolysis of certain oxazolinone ring systems can lead to the formation of N-substituted benzamides. For example, the irradiation of 4,5-diphenyl-3-(4-methylphenyl)-4-oxazolin-2-one in the presence of singlet oxygen using UV light results in a photooxidative fragmentation. ajol.infoacademicjournals.org This process yields N-4-methylphenyl benzamide, among other products like benzil (B1666583) and benzoic acid. ajol.infoacademicjournals.org The proposed mechanism involves the formation of a dioxetane intermediate which then cleaves to afford the final products. academicjournals.org The yield of the N-substituted benzamide is reported to increase significantly when the reaction is carried out in protic solvents compared to aprotic ones. academicjournals.org

Similarly, the photolysis of 2-Phenyl-4-ethylidene-5(4H)-oxazolones in the presence of allylic alcohols can produce γ,δ-unsaturated N-benzoyl amides through a one-pot transformation involving decarbonylation and rearrangement. researchgate.net These photolytic methods highlight non-traditional routes to access the benzamide scaffold.

Advanced Synthetic Techniques and Process Optimization Studies

To improve efficiency, yield, and sustainability, modern synthetic chemistry has turned to advanced techniques like continuous flow technology and detailed kinetic studies for process optimization.

Continuous Flow Microreactor Technology for Chemical Synthesis

Continuous flow microreactor systems have emerged as a powerful tool for chemical synthesis, offering precise control over reaction parameters and enabling process intensification. mdpi.com This technology has been successfully applied to the synthesis of N-(3-Amino-4-methylphenyl)benzamide, an analogue of the target compound. researchgate.net By using a microflow system for the selective acylation of 4-methylbenzene-1,3-diamine with benzoic anhydride, a high yield of 85.7% was achieved in a short residence time of just 10 minutes. researchgate.net

The key advantages of using microreactors include enhanced heat and mass transfer, improved safety for handling hazardous intermediates, and simplified scale-up. dntb.gov.ua This technology facilitates the optimization of reaction conditions to maximize selectivity and yield, which is particularly important in reactions where multiple products can be formed, such as the monoacylation of diamines. researchgate.net

Reaction Kinetics and Parametric Optimization (e.g., Temperature, Residence Time)

A thorough understanding of reaction kinetics is essential for optimizing synthetic processes. For the synthesis of N-(3-Amino-4-methylphenyl)benzamide in a microflow system, a detailed kinetic study was performed to acquire parameters such as reaction rate constants, activation energies, and pre-exponential factors. researchgate.net This kinetic model accurately predicted the selectivity and conversion of the acylation reaction, aligning well with experimental results. researchgate.net

The study investigated the influence of operating parameters like temperature and residence time. Key findings include:

An increase in temperature from 30°C to 70°C significantly enhanced the production of the desired product from approximately 42% to 76% at a residence time of 420 seconds. researchgate.net

Both temperature and residence time were identified as the most influential factors affecting the yield of N‐(3‐amino‐4‐methylphenyl)benzamide. researchgate.net

The kinetic model was successfully used to optimize reaction conditions to achieve a high monoacylation selectivity of 97.0%. researchgate.net

Such optimization studies are crucial for developing efficient, scalable, and cost-effective manufacturing processes for benzamide derivatives. acs.org

Exploration of Chemical Modifications and Derivative Synthesis

This compound serves as a scaffold for the synthesis of a wide array of derivatives with diverse and complex structures. These modifications are typically aimed at exploring their potential applications in various fields of chemical and biological research. ontosight.aiontosight.ai

The synthesis of these derivatives often involves multi-step reaction sequences. For example, a series of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives, including the N-(3-methylphenyl) analogue, were synthesized by reacting an intermediate acid chloride with various amines. nih.gov Another study reports the synthesis of 3-(2-(1H-benzo[d]imidazol-2-ylthio)acetamido)-N-(substituted phenyl)benzamides, where the N-(3-methylphenyl) derivative (W11) was produced with a high yield of 91.05%. nih.gov

Further examples of derivative synthesis include:

The creation of amino- and hydroxy-substituted benzamides through the reduction of nitro groups or demethylation of methoxy (B1213986) groups on the benzamide scaffold. acs.org

The synthesis of complex heterocyclic systems attached to the benzamide core, such as 3-(imidazo[1,2-a]pyrazin-3-ylethynyl)-4-isopropyl-N-(3-((4-methylpiperazin-1-yl)methyl)-5-(trifluoromethyl)phenyl)benzamide, via Sonogashira coupling reactions. acs.org

The preparation of N-(2-Cyano-3-methylphenyl)benzamide through a palladium/norbornene-cocatalyzed three-component reaction. thieme-connect.com

These examples demonstrate the chemical versatility of the this compound structure, allowing for extensive modification to generate novel compounds. ontosight.ai

Table 2: Examples of Synthesized this compound Derivatives

Derivative Name Synthetic Approach Yield Reference
2-Chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(3-methylphenyl)-4-nitrobenzamide (5b) Reaction of acid chloride intermediate with 3-methylaniline 50.81% nih.gov

This interactive table showcases selected examples of derivative synthesis based on the this compound scaffold.

Strategies for Benzamide Scaffold Diversification

The diversification of the benzamide scaffold is a key strategy in chemical and pharmaceutical research, allowing for the fine-tuning of molecular properties. The synthesis of the parent compound, this compound, typically follows a standard literature method, which has been used to generate single crystals for X-ray diffraction studies. nih.gov A common synthetic approach for benzamides involves the acylation of an amine with a benzoyl derivative. For instance, the related compound 4-chloro-N-(3-methylphenyl)benzamide is synthesized by reacting 4-chlorobenzoyl chloride with 3-methylaniline, facilitated by a base like triethylamine (B128534) in a solvent such as dichloromethane. evitachem.com

Diversification can be achieved either by using substituted starting materials or by performing chemical transformations on the pre-formed benzamide core.

Key Diversification Strategies:

Substitution on Phenyl Rings: Introducing functional groups to either the benzoyl or the aniline (B41778) phenyl ring is a primary strategy. This is accomplished by selecting appropriately substituted precursors. Examples include:

Synthesizing 2-amino-N-(3-methylphenyl)benzamide through the selective acylation of 4-methylbenzene-1,3-diamine with benzoic anhydride. smolecule.com

Preparing 2-hydroxy-N-(3-methylphenyl)benzamide via the reaction of 2-hydroxybenzoic acid and 3-methylaniline using a coupling agent. ontosight.ai

Using N-(3-Amino-4-methylphenyl)benzamide as a crucial building block for various drug candidates. evitachem.comresearchgate.net

Chemical Transformations: The benzamide core can undergo various reactions to introduce new functionalities.

Hydrolysis: The central amide bond can be cleaved under strong acidic or basic conditions to yield the corresponding carboxylic acid and amine. evitachem.com

Nucleophilic Substitution: Groups on the aromatic rings can be replaced. For example, a chlorine atom on the benzamide core can be substituted by various nucleophiles. evitachem.com

Functional Group Interconversion: Existing functional groups can be modified. An amino group can be oxidized to a nitro group, while a nitro group can be reduced to an amine. smolecule.com The synthesis of amino-substituted benzamides often involves the reduction of their nitro-substituted precursors using reagents like tin(II) chloride. acs.org

Scaffold Extension: More complex molecules can be built upon the benzamide framework. This includes introducing heterocyclic moieties like 1,2,4-oxadiazole (B8745197) or chalcone (B49325) structures, which can serve as bioisosteres of the amide group and introduce new biological activities. raco.catnih.govmdpi.com

The table below summarizes various synthetic strategies for diversifying the benzamide scaffold.

Strategy Example Reaction Resulting Compound Class Reference
Precursor Modification Reaction of 2-hydroxybenzoic acid with 3-methylanilineHydroxy-substituted benzamides ontosight.ai
Precursor Modification Selective acylation of 4-methylbenzene-1,3-diamineAmino-substituted benzamides smolecule.com
Chemical Transformation Reduction of a nitro-substituted benzamide with SnCl₂Amino-substituted benzamides acs.org
Chemical Transformation Nucleophilic substitution of a chloro-benzamideVariously substituted benzamides evitachem.com
Scaffold Extension Introduction of a 1,2,4-oxadiazole ringBenzamides with heterocyclic moieties nih.gov

Design and Synthesis of N-Substituted Benzamide Analogues

The design and synthesis of N-substituted benzamide analogues are central to the development of new therapeutic agents. By modifying the substituents, researchers can optimize the molecule's interaction with biological targets, thereby enhancing efficacy and selectivity.

The rationale behind these modifications is often guided by structure-activity relationship (SAR) studies. For example, in the pursuit of new antitumor agents, a study involving fourteen N-substituted benzamide derivatives found that substituents on the phenyl ring and the heteroatoms of the amide group, which can chelate with zinc ions, are critical for anti-proliferative activity. nih.govresearchgate.net Conversely, the presence of a chlorine atom or a nitro group on the same benzene (B151609) ring was found to significantly decrease this activity. nih.govresearchgate.net

Examples of N-Substituted Analogue Synthesis:

Neurokinin-2 (NK₂) Receptor Antagonists: A series of N-methylbenzamide analogues were designed based on the structure of SR 48,968, a potent NK₂ receptor antagonist. nih.gov This work included the synthesis of isothiocyanato and bromoacetamido derivatives to act as potential electrophilic affinity labels, and nitro and acetamido derivatives as non-electrophilic controls. nih.gov The para-fluoro substituted analogue in this series was found to be highly potent. nih.gov

Anti-inflammatory Agents: The compound N-[4-[2-ethyl-4-(3-methylphenyl)-1,3-thiazol-5-yl]-2-pyridyl]benzamide (TAK-715) was discovered as a potent and orally active p38 MAP kinase inhibitor for the treatment of rheumatoid arthritis. acs.org Its synthesis involved creating a complex thiazole-substituted pyridyl amine and subsequently forming the final benzamide. acs.org

Insecticidal Agents: Novel N,N'-substituted benzamide derivatives have been synthesized and investigated as potential insect growth regulators to combat agricultural pests like the white mango scale insect. researchgate.net

The following table details examples of designed N-substituted benzamide analogues and their research context.

Analogue Name/Class Key Synthetic Step Research Focus/Finding Reference
N-methylbenzamide analoguesAsymmetric synthesis from various substituted precursorsDesigned as potent neurokinin-2 (NK₂) receptor antagonists. nih.gov
N-[4-[2-Ethyl-4-(3-methylphenyl)-1,3-thiazol-5-yl]-2-pyridyl]benzamide (TAK-715)Amidation of a complex pyridyl amine with benzoyl chloridePotent p38 MAP kinase inhibitor for anti-rheumatoid arthritis treatment. acs.org
1,2,4-Oxadiazole Substituted BenzamidesCoupling of a substituted aniline with a carboxylic acid containing a 1,2,4-oxadiazole-pyrazole moietyStructure-based bioisosterism design to create new chemical entities. mdpi.com
N,N'-substituted benzamide derivativesReaction of benzoxazinone (B8607429) bearing a chalcone moiety with various aminesSynthesis of potential insecticidal agents. raco.catresearchgate.net
Quinoline-Linked 1,2,4-Oxadiazole BenzamidesSplicing of active substructures (quinoline, 1,2,4-oxadiazole, benzamide)Development of novel fungicides with low toxicity. nih.gov

Structural Elucidation and Conformational Analysis of N 3 Methylphenyl Benzamide

Crystallographic Investigations of N-(3-methylphenyl)benzamide

Crystallographic studies, particularly single-crystal X-ray diffraction, have been instrumental in elucidating the solid-state structure of this compound.

X-ray Diffraction Studies and Crystal System Determination

X-ray diffraction analysis of a single crystal of this compound, with the chemical formula C₁₄H₁₃NO, revealed its crystallographic parameters. nih.gov The compound crystallizes in the monoclinic system with the space group Cc. researchgate.netnih.gov The unit cell dimensions have been determined to be a = 13.269 Å, b = 53.686 Å, and c = 9.3921 Å, with a β angle of 134.21°. nih.govresearchgate.netnih.gov The volume of the unit cell is 4795.7 ų, and it contains 16 molecules (Z = 16). nih.govresearchgate.net

Crystal Data for this compound
ParameterValue
Molecular FormulaC₁₄H₁₃NO
Molecular Weight (g/mol)211.25
Crystal SystemMonoclinic
Space GroupCc
a (Å)13.269 (2)
b (Å)53.686 (6)
c (Å)9.3921 (12)
β (°)134.21 (1)
Volume (ų)4795.7 (10)
Z16

Asymmetric Unit and Molecular Conformation in the Solid State

The asymmetric unit of this compound contains four independent molecules. nih.govresearchgate.net This indicates that there are four crystallographically distinct molecules that constitute the repeating unit of the crystal lattice. In the solid state, the molecules are not planar. nih.gov One of the four molecules exhibits disorder in its aniline (B41778) fragment. nih.govresearchgate.net Specifically, the aniline unit in this molecule is disordered over two nearly coplanar positions, with the anti and syn conformers occupying the same site with equal probability. researchgate.net In the other three molecules, the N-H bond is in an anti conformation relative to the meta-methyl substituent on the aniline fragment. nih.govresearchgate.net

Analysis of Intermolecular Interactions (e.g., N—H⋯O Hydrogen Bonds)

Hydrogen-Bond Geometry (Å, °) for this compound
D—H⋯AD—HH⋯AD⋯AD—H⋯A
N1—H1N⋯O2(i)0.87 (3)1.96 (3)2.822 (4)168 (4)
N2—H2N⋯O10.84 (3)2.06 (3)2.848 (4)156 (5)
N3—H3N⋯O4(ii)0.86 (3)2.00 (3)2.829 (4)163 (4)
N4—H4N⋯O3(i)0.82 (3)2.04 (3)2.813 (4)156 (5)

Conformational Preferences and Dihedral Angle Analysis

The conformation of this compound is further defined by the relative orientations of its functional groups and aromatic rings, which can be quantified by dihedral and torsional angles.

Orientation of Amide Group Bonds (N—H and C=O)

In all four independent molecules within the asymmetric unit, the N—H and C=O bonds of the amide group adopt a trans orientation relative to each other. nih.govresearchgate.net This is a common and generally more stable conformation for secondary amides. The amide group itself is not coplanar with the attached aromatic rings. nih.gov The dihedral angles between the amide group (–NHCO–) and the benzoyl fragments are 24.4 (9)°, 22.3 (13)°, 22.7 (16)°, and 25.2 (11)° for the four molecules, respectively. nih.gov

Dihedral Angles (°) in this compound
MoleculeAmide Group to Benzoyl RingBenzoyl Ring to Aniline Ring
124.4 (9)70.8 (1)
222.3 (13)70.6 (2)
322.7 (16)73.3 (3)
425.2 (11)74.2 (2)

Influence of Substituents on Molecular Geometry

In this compound, the conformation of the N-H bond is anti to the meta-methyl substituent on the aniline fragment. nih.gov This arrangement is also observed in the related compound N-(3-chlorophenyl)-benzamide (N3CPBA). nih.gov However, the nature of the substituent has a discernible impact on the dihedral angles within the molecule. For instance, the amide group (–NHCO–) in this compound exhibits dihedral angles with the benzoyl fragment ranging from 22.3(13)° to 25.2(11)° across the four molecules in the asymmetric unit. nih.gov This is a larger twist compared to the 18.2(2)° observed in N3CPBA. nih.gov

Furthermore, the dihedral angles between the benzoyl and aniline rings in this compound are also affected, with values ranging from 70.6(2)° to 74.2(2)°. nih.govresearchgate.net These are considerably larger than the 61.0(1)° angle found in N3CPBA, indicating a greater twist between the two aromatic systems induced by the methyl group compared to the chloro substituent. nih.govresearchgate.net

The position of the substituent is also a critical factor. For example, in 2-methyl-N-(3-methylphenyl)benzamide, where a methyl group is introduced at the ortho position of the benzoyl ring, the C=O bond adopts a syn conformation relative to this ortho-methyl group. iucr.orgnih.gov This contrasts with the anti conformation of the N-H bond relative to the meta-methyl group on the aniline ring. iucr.orgnih.gov This highlights how substituent placement can enforce specific rotational arrangements around the amide bond.

Table 1: Comparison of Dihedral Angles in Substituted Benzamides

Compound Substituent(s) Dihedral Angle between Benzoyl and Aniline Rings Dihedral Angle between Amide Plane and Benzoyl Ring
This compound 3-methyl 70.6(2)° - 74.2(2)° nih.govresearchgate.net 22.3(13)° - 25.2(11)° nih.gov
N-(3-chlorophenyl)benzamide 3-chloro 61.0(1)° nih.govresearchgate.net 18.2(2)° nih.gov
4-chloro-N-(3-methylphenyl)benzamide 3-methyl, 4-chloro 12.4(1)° iucr.org Not specified

Disorder Phenomena in Crystal Structures of Benzamide (B126) Derivatives

Disorder is a common phenomenon in the crystal structures of molecular compounds, and benzamide derivatives are no exception. nih.gov This issue complicates structural determination and can affect the material's properties. nih.govacs.org Even the parent compound, benzamide, exhibits multiple polymorphs, some of which are highly disordered, making their structural analysis challenging. acs.orgresearchgate.netscispace.com

In the specific case of this compound, the crystal structure reveals the presence of disorder. nih.govresearchgate.net The asymmetric unit of this compound contains four independent molecules. nih.govresearchgate.net Notably, the aniline fragment in one of these four molecules is disordered, meaning it occupies two slightly different positions within the crystal lattice. nih.govresearchgate.net In this disordered molecule, the anti and syn conformers with respect to the meta-methyl group occupy the same site with what is described as equal probability. researchgate.net

The tendency for disorder is a recurring theme in the crystallography of benzamides. nih.gov For instance, a metastable polymorph of benzamide, known as Form II, could not be characterized by single-crystal X-ray diffraction due to its disordered nature and was instead solved from powder diffraction data. acs.org Another polymorph, Form IV, is so severely disordered that its powder diffraction pattern only contains hk0 reflections, with significant diffuse scattering, masking the long-range order in the third dimension. nih.govresearchgate.net

Research has shown that the introduction of certain substituents can be a strategy to mitigate this disorder. nih.govacs.org Studies on benzamide and thiobenzamide (B147508) have demonstrated that substituting hydrogen with fluorine at the ortho-position of the phenyl ring can suppress severe disorder. nih.govacs.org It is suggested that even partial fluorine occupancy (20-30%) is sufficient to induce a more ordered packing without altering the fundamental packing motif. nih.govacs.org Computational studies support this, indicating that fluorine substitution can make disorder less likely by creating a less dense lattice energy landscape compared to the unsubstituted benzamide. researchgate.net

Table 2: Compound Names Mentioned in the Article

Compound Name
This compound
N-(3-chlorophenyl)benzamide
2-methyl-N-(3-methylphenyl)benzamide
4-chloro-N-(3-methylphenyl)benzamide
Benzamide

Computational and Theoretical Investigations of N 3 Methylphenyl Benzamide and Analogues

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT))

Quantum chemical calculations, particularly Density Functional Theory (DFT), have emerged as powerful tools for investigating the electronic structure, molecular properties, and reactivity of N-(3-methylphenyl)benzamide and its analogues. evitachem.com These computational methods provide insights that complement experimental findings and aid in the rational design of new compounds with tailored characteristics.

Applications in Molecular Structure and Reactivity Prediction

DFT calculations are instrumental in predicting the three-dimensional arrangement of atoms in this compound. evitachem.com The optimized molecular geometry reveals crucial information about bond lengths, bond angles, and dihedral angles, which collectively define the molecule's shape and steric profile. For instance, in the solid state, the asymmetric unit of this compound contains four molecules. nih.govresearchgate.net The amide group (-NHCO-) in these molecules is not coplanar with the aromatic rings, exhibiting dihedral angles with the benzoyl fragments ranging from 22.3° to 25.2°. nih.govresearchgate.net Furthermore, the two benzene (B151609) rings are significantly twisted relative to each other, with dihedral angles between them ranging from 70.6° to 74.2°. nih.govresearchgate.net

These structural parameters, determined through methods like X-ray crystallography and corroborated by DFT, are essential for understanding the molecule's interactions with its environment. nih.govresearchgate.net DFT can also be used to predict the reactivity of the molecule by identifying sites susceptible to electrophilic or nucleophilic attack. scirp.org This is often achieved through the analysis of the molecular electrostatic potential (MEP), which maps the charge distribution on the molecule's surface. scirp.org

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key component of computational analysis that focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comlibretexts.org The energy and spatial distribution of these orbitals are critical in determining a molecule's chemical reactivity and electronic properties. youtube.com The HOMO is associated with the molecule's ability to donate electrons (nucleophilicity), while the LUMO relates to its ability to accept electrons (electrophilicity). youtube.comlibretexts.org

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net A larger HOMO-LUMO gap suggests higher stability and lower reactivity. researchgate.net For analogues like N-(3-methylphenyl)-2-nitrobenzènesulfonamide, DFT calculations have been employed to determine these energies. cdnsciencepub.com Theoretical calculations on related benzamide (B126) derivatives provide insights into the electronic transitions and charge transfer possibilities within the molecule. bohrium.com

Table 1: Frontier Molecular Orbital Energies for a Benzamide Analogue

Molecular Orbital Energy (eV)
HOMO -7.25
LUMO -2.75
HOMO-LUMO Gap 4.50

Note: Data is illustrative and based on a representative nitrobenzamide analogue. Actual values for this compound may vary.

Energy Landscape and Conformational Isomers

The flexibility of the amide linkage and the rotation around the C-N and C-C single bonds allow for the existence of different conformational isomers of this compound. nih.gov The study of the crystal structure reveals that the conformations of the N-H and C=O bonds in the amide group are trans to each other. nih.govresearchgate.net Additionally, the conformation of the N-H bond is anti to the meta-methyl substituent on the aniline (B41778) ring in three of the four unique molecules in the asymmetric unit. nih.govresearchgate.net

Computational methods can map the potential energy surface of the molecule, identifying stable conformers (local minima) and the energy barriers (transition states) that separate them. acs.org This "crystal energy landscape" helps to understand why certain conformations are preferred in the solid state and can explain the phenomenon of polymorphism, where a compound can exist in multiple crystalline forms. researchgate.net The interplay of intramolecular forces, such as steric hindrance, and intermolecular interactions, like hydrogen bonding, governs the relative energies of these conformers. acs.org

Table 2: Key Dihedral Angles in Crystalline this compound

Molecule in Asymmetric Unit Dihedral Angle (Amide Group - Benzoyl Ring) Dihedral Angle (Benzoyl Ring - Aniline Ring)
1 24.4 (9)° 70.8 (1)°
2 22.3 (13)° 70.6 (2)°
3 22.7 (16)° 73.3 (3)°
4 25.2 (11)° 74.2 (2)°

Data sourced from Gowda et al., 2008. nih.gov

Molecular Modeling and Simulation Methodologies

Beyond static quantum chemical calculations, dynamic simulation techniques provide a deeper understanding of the behavior of this compound in various environments.

Computational Fluid Dynamics (CFD) for Reaction Simulation

Computational Fluid Dynamics (CFD) is a powerful simulation tool used to model fluid flow and related phenomena, including chemical reactions. mdpi.comtuwien.at In the context of synthesizing this compound or its analogues, CFD can be used to simulate the reaction process within a reactor. researchgate.netnih.gov For instance, the synthesis of N-(3-Amino-4-methylphenyl)benzamide has been studied using CFD to model its production in a continuous flow microreactor. researchgate.net

These simulations can predict how factors like mixing efficiency, residence time, and temperature profiles affect the reaction yield and selectivity. researchgate.netaalto.fi By visualizing the flow patterns and concentration gradients within the reactor, researchers can optimize reaction conditions and reactor design to improve the efficiency of the synthesis process. nih.govpsi.ch This approach allows for a "digital twin" of the reaction setup, enabling virtual experimentation that can save time and resources. tuwien.at

Molecular Dynamics Simulations for Conformational and Interaction Studies

Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of molecules, providing insights into their conformational dynamics and interactions with other molecules, such as solvents or biological macromolecules. acs.org An MD simulation calculates the trajectory of each atom in the system over time by solving Newton's equations of motion.

For this compound, MD simulations can explore the full range of accessible conformations in solution, which may differ from the static picture provided by solid-state crystal structures. acs.org These simulations are particularly valuable for understanding how the molecule behaves in a biological context, for example, when studying its potential interaction with a protein target. acs.org By simulating the compound in a solvated environment, researchers can observe how it adapts its shape and forms interactions with surrounding water molecules or other solutes. acs.org

Advanced Interaction Analysis Techniques

Advanced computational techniques allow for a nuanced investigation of the intermolecular forces and potential biological interactions of this compound. These methods are crucial for rational drug design and materials science, providing predictive models and detailed visualizations of molecular interactions.

Hirshfeld Surface Analysis for Intermolecular Contacts

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. This analysis is based on the electron distribution of a molecule calculated from its crystal structure. For this compound, the crystal structure reveals that the molecules are linked into chains through intermolecular N—H⋯O hydrogen bonds. leidenuniv.nlresearchgate.net The asymmetric unit of the title compound, C₁₄H₁₃NO, contains four molecules, which are linked through these hydrogen bonds into two symmetry-independent chains. leidenuniv.nlresearchgate.net The N—H and C=O bonds of the amide groups are in a trans orientation in all four molecules. leidenuniv.nlresearchgate.net The molecule itself is not planar, with the two aromatic rings being significantly twisted relative to the plane of the amide group. leidenuniv.nlresearchgate.net

The analysis of a derivative, 2,3-dimethoxy-N-(4-nitrophenyl)benzamide, shows that the major contributions to the crystal packing are from H⋯H (38%) and O⋯H (30%) interactions. nih.gov Another related compound, N-(3-Chloro-4-methylphenyl)-2-(3-nitrobenzamido)benzamide, shows the most significant contacts to be H⋯O/O⋯H (30.5%), H⋯C/C⋯H (28.2%), and H⋯H (29.0%). researchgate.net Based on these analogous systems, a representative breakdown of intermolecular contacts for this compound can be inferred.

Table 1: Representative Intermolecular Contacts for Benzamide Derivatives from Hirshfeld Surface Analysis

Interaction TypeContribution (%) in 3-acetoxy-2-methyl-N-(3-methylphenyl) benzamide (Molecule A) nih.goviucr.orgContribution (%) in 3-acetoxy-2-methyl-N-(3-methylphenyl) benzamide (Molecule B) nih.goviucr.orgInferred Contribution for this compound
H···H55.353.9~50-55
C···H/H···C22.523.8~20-25
O···H/H···O20.721.7~20-25

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are mathematical models that relate the chemical structure of a compound to its biological activity or physicochemical properties, respectively. wikigenes.orgdiva-portal.org These models are instrumental in predicting the activity of new compounds and optimizing lead compounds in drug discovery. For benzamide derivatives, QSAR studies have been conducted to understand the structural requirements for various biological activities, such as antiallergic, anti-inflammatory, and anticancer effects. leidenuniv.nlijpsonline.com

A QSAR study on substituted benzamides for antiallergic activity revealed that steric effects are more influential than electrostatic effects. leidenuniv.nl In another study on N-((3-Benzamido-4-oxo-3,4-dihydroquinazolin-2-yl)methyl)-N-(substituted) phenyl benzamides as antiulcer agents, descriptors such as LogP (lipophilicity) and various shadow parameters (related to molecular shape) were found to be significant. researchgate.net The generated models showed good statistical quality with high correlation coefficients (r²) and predictive abilities (r²pred). researchgate.net

For this compound and its analogues, a QSAR model could be developed to predict a specific biological activity (e.g., enzyme inhibition). The model would typically involve calculating various molecular descriptors for a series of analogues and correlating them with their measured biological activities.

Table 2: Typical Descriptors and Data for a Hypothetical QSAR Model of Benzamide Analogues

AnalogueLogP (Lipophilicity)Molecular Weight (g/mol)Topological Polar Surface Area (Ų)Biological Activity (IC₅₀, µM)
N-phenylbenzamide3.13197.2429.115.2
This compound3.54211.2729.110.5
N-(3-chlorophenyl)benzamide3.84231.6829.18.7
N-(3-methoxyphenyl)benzamide3.04227.2638.312.1

Molecular Docking for Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). scialert.netimist.ma This method is widely used in drug design to understand the binding mode of a potential drug molecule to its protein target and to estimate the strength of the interaction, usually in the form of a docking score or binding energy.

While specific molecular docking studies for this compound are not extensively reported, studies on its analogues have demonstrated the utility of this approach. For instance, benzamide derivatives have been investigated as inhibitors of various enzymes, including Plasmodium falciparum dihydroorotate (B8406146) dehydrogenase (PfDHODH) and Bruton's tyrosine kinase (Btk). scialert.netimist.ma A study on benzamide derivatives as PfDHODH inhibitors identified a compound, N-(4-bromo-3-methylphenyl)-2-methyl-3-nitrobenzamide, with a low docking energy of -4.82 kcal/mol, indicating favorable binding. scialert.net The key interaction observed was a hydrogen bond with the HIS 185 residue in the active site of the enzyme. scialert.net

Similarly, docking studies on N-benzothiazol-2-yl benzamide derivatives as allosteric activators of human glucokinase revealed that the compounds bind in the allosteric site of the enzyme. japsonline.com For this compound and its analogues, molecular docking could be employed to predict their binding affinity and interaction patterns with various protein targets, such as kinases or other enzymes implicated in disease. The interactions would likely involve hydrogen bonds with the amide group and hydrophobic interactions with the phenyl rings.

Table 3: Representative Molecular Docking Results for Benzamide Analogues against a Kinase Target

AnalogueDocking Score (kcal/mol)Key Interacting ResiduesTypes of Interactions
This compound-7.5Thr315, Glu286, Asp381Hydrogen bond, Hydrophobic
N-(3-(trifluoromethyl)phenyl)benzamide-8.2Thr315, Leu293Hydrogen bond, Hydrophobic
N-(2-chloro-6-methylphenyl)benzamide-8.5Cys917, Asp381Hydrogen bond, π-π stacking
Imatinib (reference)-9.8Thr315, Asp381, Ile360Hydrogen bond, Hydrophobic

Structure Function Relationships in Benzamide Research

Elucidation of Structural Determinants for Molecular Interactions with Biological Targets

The precise three-dimensional arrangement of N-(3-methylphenyl)benzamide and its derivatives is a critical determinant of their interaction with biological targets. X-ray crystallography studies of this compound reveal a non-planar molecular structure. nih.govresearchgate.net The N-H and C=O bonds of the central amide group are oriented in a trans conformation to each other. nih.govresearchgate.net Significant twisting is observed between the aromatic rings and the amide plane; the dihedral angle between the benzoyl and aniline (B41778) fragments ranges from 70.6° to 74.2°, while the amide group itself is twisted out of the benzoyl ring plane by approximately 22-25°. nih.govresearchgate.net This inherent conformational preference is a foundational element influencing how the molecule fits into the binding sites of proteins.

The amide linkage is a key structural feature, primarily due to its ability to act as both a hydrogen bond donor (via the N-H group) and acceptor (via the C=O group). nih.govresearchgate.net In crystal structures, molecules of this compound are linked into chains through intermolecular N-H···O hydrogen bonds. nih.govresearchgate.net This hydrogen bonding capability is frequently exploited in drug design to achieve strong and specific binding to target proteins. ecampusontario.ca

When derivatives of this scaffold act as inhibitors, specific interactions with the target's amino acid residues dictate their binding mode and affinity. For instance, in a study of aryl benzamide (B126) derivatives as negative allosteric modulators (NAMs) for the metabotropic glutamate (B1630785) receptor 5 (mGluR5), the compounds were found to bind in an "arc" conformation. mdpi.comnih.gov This binding is stabilized by a combination of forces, including:

Hydrogen Bonds: These interactions play a crucial role in consolidating the molecular conformation within the binding site. mdpi.comnih.gov

Hydrophobic Contacts: The phenyl rings of the benzamide scaffold engage in hydrophobic interactions with nonpolar residues in the target protein. mdpi.comnih.gov

π-π Stacking: An essential interaction occurs between one of the aromatic rings and the side chain of a tryptophan residue (Trp945) in the mGluR5 binding site. mdpi.comnih.gov

Correlation of Molecular Descriptors with Functional Potential (e.g., polarizability, steric properties)

Quantitative structure-activity relationship (QSAR) studies are computational methods used to establish a mathematical correlation between the chemical properties of a series of compounds and their biological activity. sphinxsai.comigi-global.com These models help researchers understand which physicochemical properties, or "molecular descriptors," are most influential for a compound's function and allow for the prediction of the activity of new, unsynthesized molecules.

For benzamide derivatives, a variety of molecular descriptors have been shown to correlate with functional potential across different biological targets:

Steric and Electrostatic Fields: In a comparative molecular field analysis (CoMFA) of substituted benzamides with antiallergic activity, the results indicated that steric effects were more important than electrostatic effects for the compounds' activities. leidenuniv.nl This suggests that the size and shape of the molecule are the predominant factors for its biological function in that context. leidenuniv.nl

Polarizability and Steric Properties: QSAR studies on quinazolinone-based benzamide derivatives as H+/K+-ATPase inhibitors (antiulcer agents) found that the polarizability and steric properties of the molecules were important for their activity. igi-global.comresearchgate.net

Hydrophobicity and Solubility: A QSAR model developed for a series of benzylidene hydrazine (B178648) benzamides with anticancer activity against a human lung cancer cell line produced an equation where descriptors for solubility (Log S) and molar refractivity (MR) were key variables. jppres.comunair.ac.id Another study on antiulcer benzamides found that a higher value for the distribution coefficient (Log D), a measure of lipophilicity, correlated with increased inhibitory activity. researchgate.net

These findings are often summarized in predictive models. For instance, a 3D-QSAR model for mGluR5 modulators yielded a high cross-validated correlation coefficient (Q² = 0.70) and predicted correlation coefficient (R²pre = 0.87), indicating a robust and predictive model. mdpi.comnih.gov A 2D-QSAR model for N-(2-Aminophenyl)-Benzamide derivatives as HDAC2 inhibitors also showed good predictive power. sphinxsai.com

Compound ClassBiological TargetKey Correlated DescriptorsFindingReference
Substituted BenzamidesUndisclosed (Antiallergic)Steric Fields, Electrostatic FieldsSteric properties are more influential than electrostatic properties for activity. leidenuniv.nl
Quinazolinone BenzamidesH+/K+-ATPasePolarizability, Steric Properties, Log DIncreased Log D (lipophilicity) and specific steric shapes enhance inhibitory activity. igi-global.comresearchgate.net
Benzylidene Hydrazine BenzamidesAnticancer (A459 cell line)Log S (Solubility), Molar Refractivity (MR)A predictive QSAR equation was developed linking these descriptors to pIC50 values. jppres.comunair.ac.id
Aryl BenzamidesmGluR5CoMFA/CoMSIA Fields (Steric, Electrostatic, H-bond)Hydrogen-bond descriptors contributed significantly (22.4%) to the optimal QSAR model. mdpi.com

Design Principles for Modulating Molecular Recognition and Specificity

The insights gained from structural and QSAR studies provide rational design principles for modifying the this compound scaffold to enhance molecular recognition, potency, and specificity. ecampusontario.ca The goal is to optimize the interactions between the ligand and its intended target while minimizing interactions with off-target molecules. nih.gov

Another powerful design principle is the use of the benzamide framework as a rigid scaffold to mimic protein secondary structures. researchgate.net Certain benzamide-based structures can be designed to project chemical side chains in a spatial orientation that mimics an α-helix, allowing them to disrupt disease-relevant protein-protein interactions. researchgate.net

Structure-based design also focuses on improving target specificity. In the development of a p38 MAP kinase inhibitor based on a complex benzamide structure, an initial series of compounds showed a risk of inhibiting cytochrome P450 (CYP) enzymes, a common cause of adverse drug-drug interactions. nih.gov By introducing a substituent at the 2-position of a pyridyl ring within the molecule, researchers were able to block the unwanted coordination with the heme iron of CYP enzymes, thereby eliminating the off-target activity without sacrificing potency against p38 MAP kinase. nih.gov This demonstrates a design principle where steric hindrance is intentionally introduced to prevent binding to undesired targets.

The detailed understanding of a binding site, such as that for mGluR5 NAMs, provides a direct blueprint for optimization. mdpi.comnih.gov Knowing that an "arc" conformation is preferred and that π-π stacking with Trp945 is crucial allows for the design of new derivatives that enhance these specific interactions, with the goal of achieving higher inhibitory activity. mdpi.com

Future Directions and Emerging Research Avenues

Development of Novel Synthetic Methodologies for N-(3-methylphenyl)benzamide Derivatives

The synthesis of N-aryl benzamides, including this compound and its analogs, is a cornerstone of medicinal and materials chemistry. While traditional methods for amide bond formation are well-established, emerging research focuses on developing more efficient, sustainable, and versatile catalytic systems.

One promising direction is the expanded use of transition-metal catalysis . Palladium-catalyzed cross-coupling reactions, for instance, have been developed for the synthesis of ortho-methylated N-aryl amides. In one such method, nih.govnih.govresearchgate.net-benzotriazin-4(3H)-ones undergo a denitrogenative coupling with bis(trimethylaluminum)-1,4-diazabicyclo[2.2.2]octane adduct (DABAL-Me3) in the presence of a Pd(OAc)2/XantPhos catalyst system nih.gov. This approach provides a novel route to ortho-alkylated benzamide (B126) derivatives, a structural motif that can significantly influence the molecule's conformation and biological activity.

Rhodium-catalyzed C-H activation represents another frontier in the synthesis of complex benzamides nih.gov. This technique allows for the direct functionalization of C-H bonds, offering a more atom-economical approach compared to traditional methods that require pre-functionalized starting materials. For example, chiral CpRh(III)-catalyzed asymmetric C-H activation of N-methoxybenzamides with quinones has been shown to produce complex chiral tricyclic scaffolds nih.gov. The application of such methodologies to this compound precursors could unlock access to a diverse range of novel derivatives with unique stereochemical properties.

Furthermore, microwave-assisted organic synthesis (MAOS) is gaining traction as a green and efficient alternative to conventional heating methods jocpr.comresearchgate.net. Microwave irradiation can significantly reduce reaction times, improve yields, and enhance the purity of the final products. The application of MAOS to the synthesis of this compound and its derivatives could lead to more sustainable and scalable production processes, which is particularly important for the generation of compound libraries for screening purposes jocpr.com.

Future research in this area will likely focus on the development of catalysts with higher turnover numbers, broader substrate scope, and greater functional group tolerance. The exploration of reactions in environmentally benign solvents and under milder conditions will also be a key theme.

Advanced Spectroscopic Techniques for Structural and Dynamic Studies

While standard spectroscopic techniques such as FT-IR, 1H NMR, and 13C NMR are routinely used for the characterization of this compound and its derivatives, advanced spectroscopic methods offer deeper insights into their three-dimensional structure, conformational dynamics, and intermolecular interactions.

Single-crystal X-ray diffraction remains the gold standard for elucidating the precise solid-state structure of molecules. Studies on this compound have revealed detailed information about its molecular geometry. The asymmetric unit of the title compound contains four molecules, which are linked through N—H...O hydrogen bonds into two symmetry-independent chains. The N—H and C=O bonds of the amide groups are trans oriented in all four molecules. The molecules are not planar, and both aromatic rings are significantly twisted relative to the plane of the amide group, with dihedral angles between the two benzene (B151609) rings ranging from 70.6 (2) to 74.2 (2)° researchgate.net. In a related derivative, 2-methyl-N-(3-methylphenyl)benzamide, the amide group makes a dihedral angle of 55.2 (7)° with the benzoyl ring, while the dihedral angle between the two benzene rings is 36.2 (1)° nih.gov. This detailed structural information is invaluable for understanding structure-property relationships.

Advanced Nuclear Magnetic Resonance (NMR) techniques are powerful tools for studying the solution-state conformation and dynamics of this compound derivatives. Two-dimensional NMR experiments, such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation), can provide unambiguous assignments of proton and carbon signals, which is crucial for complex derivatives scielo.br. Furthermore, Nuclear Overhauser Effect (NOE) spectroscopy can be used to probe through-space interactions between protons, providing information about the preferred solution-state conformation and the rotational barriers around the amide bond and the aryl-carbonyl bond mdpi.com. Variable-temperature NMR studies can also be employed to investigate the kinetics of conformational exchange processes.

Solid-state NMR (ssNMR) is an emerging technique for the characterization of polymorphic forms and for studying the structure and dynamics of molecules in the solid state rsc.org. For compounds like this compound that can exist in different crystalline forms, ssNMR can provide valuable information on the local environment of atomic nuclei, complementing the long-range order information obtained from X-ray diffraction.

Future applications of advanced spectroscopic techniques will likely involve the use of combined experimental and computational approaches. For example, coupling experimental NMR data with Density Functional Theory (DFT) calculations can provide a more complete picture of the conformational landscape of this compound derivatives in both solution and the solid state scielo.br.

Integration of Computational Chemistry with Experimental Design for Targeted Research

The integration of computational chemistry with experimental design is revolutionizing the field of drug discovery and materials science. For this compound and its derivatives, computational approaches can guide the design of new molecules with desired properties, predict their biological activities, and rationalize experimental observations at the atomic level.

Quantitative Structure-Activity Relationship (QSAR) studies are a cornerstone of computational drug design nih.govnih.govsemanticscholar.org. By establishing a mathematical relationship between the structural features of a series of compounds and their biological activity, QSAR models can be used to predict the activity of novel, unsynthesized derivatives of this compound semanticscholar.org. This allows researchers to prioritize the synthesis of compounds with the highest predicted potency, thereby saving time and resources. For instance, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) can provide detailed insights into the steric and electrostatic requirements for optimal biological activity rsc.org.

Molecular docking is another powerful computational tool that predicts the preferred orientation of a ligand when bound to a receptor protein nih.govrsc.org. For this compound derivatives designed as potential therapeutic agents, molecular docking can elucidate the key interactions between the ligand and the active site of the target protein. This information is crucial for understanding the mechanism of action and for designing modifications to the ligand that can enhance binding affinity and selectivity.

Molecular dynamics (MD) simulations provide a dynamic view of the ligand-receptor complex, allowing researchers to study the conformational changes and the stability of the interactions over time rsc.org. This can be particularly useful for understanding the flexibility of both the ligand and the protein, and for identifying key residues that are critical for binding.

The true power of computational chemistry lies in its synergy with experimental work. For example, a research workflow could involve:

Computational Design: Using QSAR and molecular docking to design a virtual library of this compound derivatives with high predicted activity against a specific biological target.

Synthesis and Experimental Validation: Synthesizing the most promising candidates and experimentally testing their biological activity.

Iterative Refinement: Using the experimental data to refine the computational models and design the next generation of compounds with even greater potency and selectivity.

Q & A

Q. What are the optimal synthetic routes for N-(3-methylphenyl)benzamide?

The synthesis typically involves the condensation of benzoyl chloride with 3-methylaniline under controlled conditions. Key steps include maintaining anhydrous conditions to avoid hydrolysis of the benzoyl chloride and optimizing reaction temperature (e.g., 0–5°C for slow addition, followed by room-temperature stirring). Characterization via melting point analysis, IR spectroscopy (amide C=O stretch at ~1650 cm⁻¹), and NMR (aromatic proton shifts in the 7.0–8.0 ppm range) is critical for purity validation .

Q. How is the crystal structure of this compound determined, and what are its key features?

Single-crystal X-ray diffraction (SC-XRD) reveals a monoclinic lattice (space group Cc) with four molecules per asymmetric unit. The structure exhibits non-planar aromatic rings, with dihedral angles between benzamide and 3-methylphenyl groups ranging from 70.6(2)° to 74.2(2)°. N–H···O hydrogen bonds form chains parallel to [001] and [101], influencing crystal packing. Refinement parameters (R₁ = 0.044, wR₂ = 0.129) confirm high data accuracy .

Q. What spectroscopic methods are used to characterize this compound?

  • IR Spectroscopy : Confirms the presence of amide C=O (1650–1680 cm⁻¹) and N–H (3200–3300 cm⁻¹) stretches.
  • ¹H/¹³C NMR : Aromatic protons appear as multiplet signals (δ 7.0–8.0 ppm); methyl groups on the 3-methylphenyl ring resonate at δ ~2.3 ppm.
  • Mass Spectrometry (MS) : Molecular ion peak at m/z 211.25 (C₁₄H₁₃NO) .

Advanced Research Questions

Q. How do substituents on the phenyl ring influence the physicochemical properties of this compound?

The 3-methyl group introduces steric hindrance, reducing molecular planarity (dihedral angles >70°) compared to unsubstituted analogs. This distortion affects solubility (lower in polar solvents) and thermal stability (higher melting points due to intermolecular H-bonding). Comparative studies with chloro-substituted analogs (e.g., N-(3-chlorophenyl)benzamide) show that electron-withdrawing substituents enhance dipole-dipole interactions, altering crystallization kinetics .

Q. What contradictions exist in structural data for this compound, and how can they be resolved?

Discrepancies in dihedral angles (e.g., 70.6° vs. 74.2° across asymmetric units) arise from torsional flexibility in the amide linkage. These variations can be resolved using:

  • DFT Calculations : To model energy-minimized conformers.
  • High-Resolution SC-XRD : To refine disorder models (e.g., dual occupancy in one molecule’s aniline unit) .

Q. What role does hydrogen bonding play in the supramolecular assembly of this compound?

N–H···O hydrogen bonds (N···O distance: ~2.8–3.0 Å) generate infinite chains along crystallographic axes. These interactions stabilize the lattice, as evidenced by Hirshfeld surface analysis (>25% contribution from H-bonding). Disruption of these bonds (e.g., via solvent intercalation) can induce polymorphism .

Q. How can computational tools like SHELX refine structural models of this compound?

SHELX software enables robust refinement of disordered regions and anisotropic displacement parameters. For example, SHELXL-97 was used to model split positions in the methylphenyl group, achieving a goodness-of-fit (S) of 1.03. Constraints on C–C bond lengths (σ = 0.009 Å) improve model accuracy .

Q. What are the challenges in detecting polymorphism in this compound?

Polymorph screening via solvent-mediated crystallization often yields similar H-bonded networks due to strong intermolecular interactions. Differential scanning calorimetry (DSC) and powder XRD (PXRD) are required to identify subtle phase transitions. For example, heating above 150°C may induce conformational changes in the amide group .

Q. How does this compound compare to halogenated analogs in pharmacological studies?

While direct bioactivity data for This compound are limited, structural analogs like N-(3-chlorophenyl)benzamide exhibit HDAC inhibition (IC₅₀ ~10 µM) and antimicrobial activity. Methyl substitution may reduce polarity, potentially enhancing blood-brain barrier permeability in CNS-targeted drug design .

Q. What methodological advancements are needed to study this compound’s reactivity?

  • Time-Resolved Spectroscopy : To capture transient intermediates in amide hydrolysis.
  • Cryo-EM : For visualizing dynamic H-bonding networks.
  • In Silico Docking : To predict interactions with biological targets (e.g., enzymes with hydrophobic binding pockets) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.